molecular formula C7H6O2S B078025 1-(2-Thienyl)propane-1,2-dione CAS No. 13678-69-8

1-(2-Thienyl)propane-1,2-dione

Cat. No.: B078025
CAS No.: 13678-69-8
M. Wt: 154.19 g/mol
InChI Key: FDYDDUUWFJQMQC-UHFFFAOYSA-N
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Description

1-(2-Thienyl)propane-1,2-dione is an organic compound with the molecular formula C7H6O2S. It belongs to the class of aryl ketones, which are characterized by the presence of a ketone group attached to an aromatic ring. This compound is notable for its unique structure, which includes a thiophene ring, a five-membered ring containing sulfur. The presence of the thiophene ring imparts distinct chemical properties to the compound, making it of interest in various fields of research .

Scientific Research Applications

1-(2-Thienyl)propane-1,2-dione has garnered attention in various scientific research fields due to its unique chemical properties:

Preparation Methods

The synthesis of 1-(2-Thienyl)propane-1,2-dione can be achieved through several methods. One common synthetic route involves the condensation of thiophene-2-carboxaldehyde with acetone in the presence of a base, followed by oxidation. This method typically employs reagents such as sodium hydroxide and hydrogen peroxide under controlled conditions to yield the desired product .

In industrial settings, the production of this compound may involve more scalable processes, such as the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often focus on enhancing the efficiency and safety of the synthesis process .

Chemical Reactions Analysis

1-(2-Thienyl)propane-1,2-dione undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reduction reactions can convert the ketone groups to alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions. .

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation with hydrogen peroxide typically yields sulfoxides, while reduction with sodium borohydride results in alcohols.

Comparison with Similar Compounds

1-(2-Thienyl)propane-1,2-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts a combination of reactivity and stability that is valuable in various research and industrial contexts.

Properties

IUPAC Name

1-thiophen-2-ylpropane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O2S/c1-5(8)7(9)6-3-2-4-10-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDYDDUUWFJQMQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=O)C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80159929
Record name 1-(2-Thienyl)propane-1,2-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13678-69-8
Record name 1-(2-Thienyl)-1,2-propanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13678-69-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Thienyl)propane-1,2-dione
Source ChemIDplus
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Record name 1-(2-Thienyl)propane-1,2-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-thienyl)propane-1,2-dione
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Record name 1-(2-Thienyl)-1,2-propanedione
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URL http://www.hmdb.ca/metabolites/HMDB0040002
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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